molecular formula C18H17F3N6O B2868488 5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole CAS No. 2034407-87-7

5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole

Cat. No.: B2868488
CAS No.: 2034407-87-7
M. Wt: 390.37
InChI Key: CRLYMNHFTQLZJD-UHFFFAOYSA-N
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Description

The compound 5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole is a complex organic molecule that features a benzimidazole core linked to a piperazine ring, which is further connected to a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole core, which is then functionalized to introduce the piperazine and pyrimidine groups. Common reagents used in these steps include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various bases such as potassium carbonate (K2CO3) to facilitate nucleophilic substitutions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as or .

    Reduction: Employing reducing agents like or .

    Substitution: Nucleophilic substitution reactions can be carried out using or .

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones , while reduction could produce alcohols or amines .

Scientific Research Applications

5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a to study enzyme interactions.

    Medicine: Explored for its and properties.

    Industry: Utilized in the development of with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • (1H-benzo[d]imidazol-5-yl)(4-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
  • (1H-benzo[d]imidazol-5-yl)(4-(2-methyl-6-(difluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of 5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole lies in its specific trifluoromethyl group on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. This trifluoromethyl group can enhance the compound’s lipophilicity , metabolic stability , and binding affinity to target proteins, making it a valuable compound for further research and development.

Properties

IUPAC Name

3H-benzimidazol-5-yl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O/c1-11-24-15(18(19,20)21)9-16(25-11)26-4-6-27(7-5-26)17(28)12-2-3-13-14(8-12)23-10-22-13/h2-3,8-10H,4-7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLYMNHFTQLZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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